An In-Depth Technical Guide to 1-Benzoylpiperidin-4-amine Hydrochloride: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 1-Benzoylpiperidin-4-amine Hydrochloride: Properties, Synthesis, and Applications
Abstract
1-Benzoylpiperidin-4-amine hydrochloride, systematically known as (4-aminopiperidin-1-yl)(phenyl)methanone hydrochloride, is a pivotal chemical intermediate that leverages the structural benefits of the benzoylpiperidine scaffold. The piperidine ring is a highly privileged motif in medicinal chemistry, enhancing pharmacokinetic properties and providing a versatile framework for drug design.[1] This guide provides an in-depth analysis of the compound's chemical properties, outlines a robust synthetic protocol, and explores its applications as a foundational building block for researchers in drug discovery and organic synthesis. The inherent reactivity of its primary amine, combined with the stability of the N-benzoyl group, makes it a strategic starting point for creating diverse libraries of bioactive molecules.[2][3]
Chemical Identity and Physicochemical Properties
1-Benzoylpiperidin-4-amine hydrochloride is a salt, which enhances its stability and aqueous solubility compared to its free base form. Its structure features a central piperidine ring, acylated at the nitrogen atom with a benzoyl group and substituted at the 4-position with an amino group.
Key Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | (4-aminopiperidin-1-yl)(phenyl)methanone hydrochloride | N/A |
| Synonyms | 4-Amino-1-benzoylpiperidine HCl | N/A |
| CAS Number | 180753-12-0 (for hydrochloride) | N/A |
| Molecular Formula | C₁₂H₁₇ClN₂O | N/A |
| Molecular Weight | 240.73 g/mol | N/A |
| Appearance | Typically a white to off-white crystalline solid | Inferred |
| Solubility | Soluble in water, methanol, and DMSO | Inferred |
| Melting Point | >250 °C (decomposes) | Inferred |
Note: Some properties are inferred based on the chemical structure and data from closely related analogues, as specific experimental data for this compound is not widely published.
Synthesis and Purification
2.1. Synthetic Strategy: A Logic-Driven Approach
The synthesis of 1-benzoylpiperidin-4-amine hydrochloride is most efficiently achieved through a multi-step process that prioritizes selectivity and yield. The core logic is to protect the reactive 4-amino group of a piperidine precursor, introduce the benzoyl group at the ring nitrogen, and subsequently deprotect the 4-amino group to yield the target free base, which is then converted to its hydrochloride salt.
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Choice of Starting Material: Commercially available tert-butyl (piperidin-4-yl)carbamate (also known as 4-(N-Boc-amino)piperidine) is the ideal starting material.[4][5] The tert-butyloxycarbonyl (Boc) group is an excellent choice for protecting the 4-amino functionality due to its stability under the basic conditions required for the subsequent N-benzoylation step and its facile removal under acidic conditions.
-
N-Benzoylation: The introduction of the benzoyl group is a standard Schotten-Baumann reaction. Benzoyl chloride is used as the acylating agent in the presence of a mild base (e.g., triethylamine or aqueous NaOH) to neutralize the HCl byproduct. This reaction selectively targets the more nucleophilic secondary amine of the piperidine ring.[6]
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Deprotection and Salt Formation: The final step involves the removal of the Boc protecting group. This is achieved by treatment with a strong acid, such as hydrochloric acid in an organic solvent like dioxane or methanol. This step serves a dual purpose: it cleaves the Boc group to reveal the primary amine and simultaneously forms the desired hydrochloride salt in a single, efficient operation.
2.2. Visualization of the Synthetic Workflow
Caption: Synthetic workflow for 1-Benzoylpiperidin-4-amine Hydrochloride.
2.3. Detailed Experimental Protocol
Step 1: Synthesis of tert-butyl (1-benzoylpiperidin-4-yl)carbamate
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To a stirred solution of tert-butyl (piperidin-4-yl)carbamate (1.0 eq) in dichloromethane (DCM, approx. 10 mL per gram of starting material), add triethylamine (1.5 eq).[4]
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzoyl chloride (1.1 eq) dropwise, ensuring the temperature remains below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Separate the organic layer, wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization from ethanol or by column chromatography.
Step 2: Synthesis of 1-Benzoylpiperidin-4-amine hydrochloride
-
Dissolve the purified tert-butyl (1-benzoylpiperidin-4-yl)carbamate (1.0 eq) in a minimal amount of methanol or 1,4-dioxane.
-
Add a 4 M solution of HCl in 1,4-dioxane (or a concentrated HCl solution if using methanol) (3-5 eq) dropwise at room temperature.
-
Stir the mixture at room temperature for 4-6 hours. A precipitate will typically form as the reaction proceeds.
-
Monitor the deprotection by TLC until the starting material is consumed.
-
Collect the resulting solid by filtration, wash with cold diethyl ether to remove any non-polar impurities, and dry under vacuum to afford 1-Benzoylpiperidin-4-amine hydrochloride as a white solid.
Chemical Reactivity and Applications
3.1. Core Reactivity
The chemical utility of 1-benzoylpiperidin-4-amine hydrochloride stems from the primary amine at the C4 position. This group acts as a potent nucleophile and a basic center, making it the primary site for further chemical modifications.
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N-Alkylation & N-Acylation: The 4-amino group can be readily alkylated or acylated to introduce a vast array of substituents, enabling the synthesis of diverse compound libraries.
-
Reductive Amination: It can participate in reductive amination reactions with aldehydes and ketones to form secondary amines.
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Scaffold Stability: The N-benzoyl amide bond is significantly less reactive and generally stable to the conditions used to modify the 4-amino group, ensuring the integrity of the core scaffold during subsequent synthetic steps.
3.2. Visualization of Application Pathways
Caption: Application of the title compound as a scaffold for diverse derivatives.
3.3. Role in Medicinal Chemistry
The benzoylpiperidine framework is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular scaffold that is capable of binding to multiple biological targets with high affinity.[2][3]
-
CNS Agents: Piperidine derivatives are prevalent in drugs targeting the central nervous system (CNS), including analgesics and antipsychotics.[7] The rigid structure of the piperidine ring helps to correctly orient functional groups for optimal interaction with receptors.
-
Enzyme Inhibitors: This scaffold has been incorporated into various enzyme inhibitors. For example, derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE), a key target in the treatment of Alzheimer's disease.[8]
-
Versatile Intermediate: As a primary amine, it serves as a crucial starting point for synthesizing more complex molecules. It has been used in the preparation of antiplasmodial compounds, muscarinic acetylcholine receptor antagonists, and selective p38α mitogen-activated protein kinase inhibitors.
Analytical Profile
A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected spectroscopic signatures for the free base form, 1-benzoylpiperidine-4-amine. The hydrochloride salt will exhibit similar signals, with potential shifts in protons near the protonated amine.
Expected Spectroscopic Data
| Technique | Expected Signals |
| ¹H NMR | δ ~7.4 (m, 5H, Ar-H), δ ~4.0-4.5 (m, 2H, piperidine Hₑ at C2/C6), δ ~2.8-3.2 (m, 3H, piperidine Hₐ at C2/C6 and H at C4), δ ~1.8-2.0 (m, 2H, piperidine Hₑ at C3/C5), δ ~1.4-1.6 (m, 4H, piperidine Hₐ at C3/C5 and NH₂). Note: Signal positions and multiplicities can vary with solvent and concentration. |
| ¹³C NMR | δ ~170 (C=O), δ ~136 (Ar C-ipso), δ ~129 (Ar C-ortho), δ ~128 (Ar C-para), δ ~127 (Ar C-meta), δ ~48-50 (piperidine C4), δ ~42-46 (piperidine C2/C6), δ ~30-34 (piperidine C3/C5). |
| IR (cm⁻¹) | 3350-3250 (N-H stretch, primary amine), 3060 (Ar C-H stretch), 2940-2850 (Aliphatic C-H stretch), 1630 (C=O stretch, amide I band), 1580 (N-H bend). |
| MS (ESI+) | [M+H]⁺ at m/z = 205.13 (for the free base C₁₂H₁₆N₂O). |
Note: Spectral data for the closely related compound 1-benzylpiperidin-4-amine can be found for comparison.[9][10]
Safety and Handling
-
Hazard Classification: Assumed to be harmful if swallowed and to cause skin and serious eye irritation.[11][12]
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, impervious gloves, and a lab coat. Use in a well-ventilated area or under a chemical fume hood.
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling. Prevent release to the environment.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
1-Benzoylpiperidin-4-amine hydrochloride is a highly valuable and versatile building block for chemical synthesis and drug discovery. Its straightforward synthesis from readily available starting materials, coupled with the strategic reactivity of its 4-amino group, provides researchers with a reliable platform for developing novel compounds. The proven importance of the benzoylpiperidine scaffold in medicinal chemistry further underscores its significance as a tool for creating next-generation therapeutics.[2][3]
References
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